2,3-Hexanediol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

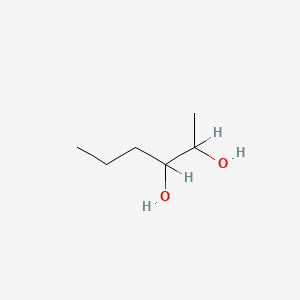

Structure

3D Structure

属性

IUPAC Name |

hexane-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-3-4-6(8)5(2)7/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCIYAEYRVFUFAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30334204 | |

| Record name | 2,3-Hexanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

617-30-1 | |

| Record name | 2,3-Hexanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 2,3-Hexanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and stereoisomerism of 2,3-hexanediol. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications. This document includes a summary of key physicochemical properties, a detailed look at its molecular structure, and outlines relevant experimental protocols for its synthesis and characterization.

Chemical and Physical Properties

This compound is a viscous, colorless liquid belonging to the diol class of organic compounds, characterized by the presence of two hydroxyl (-OH) groups on adjacent carbon atoms.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₄O₂ | [2][3][4] |

| Molecular Weight | 118.17 g/mol | [2] |

| CAS Number | 617-30-1 | [2][3] |

| Boiling Point | 205 °C (478.15 K) | [4] |

| Melting Point | 60 °C | [1] |

| Density | 0.990 g/cm³ | [1] |

| Refractive Index | 1.4510 | [1] |

| LogP (Octanol/Water Partition Coefficient) | 0.6 | [2] |

| Topological Polar Surface Area | 40.5 Ų | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 3 | [2] |

Chemical Structure and Stereoisomerism

This compound possesses two stereocenters at the C2 and C3 positions, giving rise to four possible stereoisomers: a pair of enantiomers ((2R,3R) and (2S,3S)) and a meso compound ((2R,3S) and its identical mirror image (2S,3R), which is also a meso form). The structural relationship between these stereoisomers is depicted in the diagram below.

Experimental Protocols

Stereoselective Synthesis

The synthesis of specific stereoisomers of this compound is of significant interest, particularly in the context of asymmetric synthesis and the development of chiral molecules. Several methods can be employed to achieve high stereoselectivity.

A reported synthesis of (2R,3R)- and (2S,3R)-2,3-hexanediol involves the use of chiral precursors and stereoselective reduction steps.[5] While the full detailed protocol from the primary literature should be consulted for precise reagent quantities and reaction conditions, the general workflow is outlined below.

Analytical Methodologies

Accurate characterization of this compound and its stereoisomers requires a combination of spectroscopic and chromatographic techniques.

¹H and ¹³C NMR spectroscopy are essential for confirming the carbon skeleton and the position of the hydroxyl groups.

-

Sample Preparation: A common procedure involves dissolving 5-10 mg of the diol in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[6]

-

Typical ¹H NMR Features: Protons on the carbons bearing the hydroxyl groups (C2-H and C3-H) are expected to appear in the deshielded region of the spectrum. The hydroxyl protons themselves often appear as broad singlets, and their chemical shift can be concentration and solvent-dependent.

-

Typical ¹³C NMR Features: The carbons attached to the hydroxyl groups (C2 and C3) will be deshielded and typically resonate in the 60-80 ppm range.[7]

IR spectroscopy is used to identify the presence of the hydroxyl functional groups.

-

Sample Preparation: For liquid samples like this compound, a spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[8]

-

Characteristic Absorptions: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded hydroxyl groups. A C-O stretching absorption is also expected in the 1000-1200 cm⁻¹ region.[8]

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

-

Sample Introduction and Ionization: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. Electron Ionization (EI) is a common ionization method that provides a characteristic fragmentation pattern.[2]

-

Expected Fragmentation: Common fragmentation pathways for diols include the loss of water and cleavage of the carbon-carbon bond between the two hydroxyl-bearing carbons.

Conclusion

This technical guide has provided a detailed overview of the chemical properties and structure of this compound. The tabulated physicochemical data, the visualization of its stereoisomers, and the outlined experimental protocols for its synthesis and characterization offer a solid foundation for researchers and professionals working with this compound. The stereoselective synthesis of its various isomers is a key aspect of its chemistry, enabling its use in the development of chiral materials and pharmaceuticals. The analytical methods described are fundamental for ensuring the purity and structural integrity of this compound in these applications.

References

- 1. The Pherobase Synthesis - 2R3R-hexanediol | C6H14O2 [pherobase.com]

- 2. This compound | C6H14O2 | CID 519963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 8. forskning.ruc.dk [forskning.ruc.dk]

An In-Depth Technical Guide to the Stereoisomers of 2,3-Hexanediol: Synthesis, Characteristics, and Pheromonal Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Hexanediol, a vicinal diol with the chemical formula C₆H₁₄O₂, possesses two stereocenters, giving rise to a set of stereoisomers with distinct physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the stereoisomers of this compound, focusing on their synthesis, separation, and characterization. A significant emphasis is placed on their role as insect pheromones, highlighting the stereospecificity of their biological function. Detailed experimental protocols for the stereoselective synthesis of these compounds are provided, along with a summary of their known physical properties. This document is intended to be a valuable resource for researchers in organic synthesis, chemical ecology, and drug development who are interested in the nuanced characteristics of chiral molecules.

Stereoisomeric Forms of this compound

This compound has two chiral centers at carbons 2 and 3. This results in the potential for four stereoisomers. These consist of one pair of enantiomers and a meso compound. The three distinct stereoisomeric forms are:

-

(2R,3R)-2,3-Hexanediol and (2S,3S)-2,3-Hexanediol : This pair of enantiomers are non-superimposable mirror images of each other.

-

(2R,3S)-2,3-Hexanediol : This is a meso compound, which is achiral due to an internal plane of symmetry. Its mirror image, (2S,3R)-2,3-hexanediol, is identical to it.

The relationship between these stereoisomers is depicted in the following diagram.

Physicochemical Characteristics

The stereochemical differences between the isomers of this compound influence their physical properties. While comprehensive experimental data for each pure stereoisomer is scarce, the available information is summarized below. It is important to note that many reported values are for the racemic mixture or are estimates.

| Property | (2R,3R)-2,3-Hexanediol | (2S,3S)-2,3-Hexanediol | meso-2,3-Hexanediol | Racemic (±)-2,3-Hexanediol |

| CAS Number | 10964469-7[1] | 13330182-5[2] | 82360-67-6[3] | 617-30-1[4][5][6] |

| Molecular Formula | C₆H₁₄O₂ | C₆H₁₄O₂ | C₆H₁₄O₂ | C₆H₁₄O₂ |

| Molecular Weight | 118.17 g/mol [1] | 118.17 g/mol | 118.176 g/mol [3] | 118.17 g/mol [4] |

| Boiling Point (°C) | Data not available | Data not available | Data not available | 204.15 (at 760 mmHg)[5], ~221.7 (estimate)[4][7] |

| Melting Point (°C) | Data not available | Data not available | Data not available | ~60 (estimate)[4][7] |

| Specific Rotation ([α]D) | Data not available | Data not available | 0° (achiral) | 0° (racemic mixture) |

Experimental Protocols: Stereoselective Synthesis

The synthesis of specific stereoisomers of this compound requires stereocontrolled reactions. The Sharpless asymmetric dihydroxylation is a key method for producing the enantiomers from trans-2-hexene, while syn-dihydroxylation of cis-2-hexene (B1348261) yields the meso compound.

Synthesis of Enantiomeric (2R,3R)- and (2S,3S)-2,3-Hexanediol

The enantiomers of this compound can be synthesized with high enantioselectivity via the Sharpless asymmetric dihydroxylation of (E)-2-hexene (trans-2-hexene). The choice of the chiral ligand in the AD-mix determines which enantiomer is formed.

-

AD-mix-β yields (2R,3R)-2,3-hexanediol .

-

AD-mix-α yields (2S,3S)-2,3-Hexanediol .

Protocol: Sharpless Asymmetric Dihydroxylation of (E)-2-Hexene

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.4 g of AD-mix-β (for the (2R,3R)-enantiomer) or AD-mix-α (for the (2S,3S)-enantiomer) in a 1:1 mixture of tert-butanol (B103910) and water (10 mL). Stir the mixture at room temperature until all solids dissolve, then cool to 0°C in an ice bath.

-

Substrate Addition : Add 1 mmol of (E)-2-hexene to the cooled reaction mixture.

-

Reaction Monitoring : Stir the reaction vigorously at 0°C. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup : Once the reaction is complete, add solid sodium sulfite (B76179) (1.5 g) and allow the mixture to warm to room temperature while stirring for one hour.

-

Extraction : Extract the aqueous mixture with three portions of ethyl acetate. Combine the organic layers.

-

Purification : Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield the pure diol.

Synthesis of meso-2,3-Hexanediol

The meso isomer is synthesized by the syn-dihydroxylation of (Z)-2-hexene (cis-2-hexene). This can be achieved using potassium permanganate (B83412) in a cold, basic solution.

Protocol: syn-Dihydroxylation of (Z)-2-Hexene

-

Reaction Setup : Dissolve (Z)-2-hexene in a suitable solvent such as acetone (B3395972) or tert-butanol in a round-bottom flask and cool the mixture to 0°C in an ice bath.

-

Reagent Preparation : In a separate flask, prepare a solution of potassium permanganate (KMnO₄) and a small amount of sodium hydroxide (B78521) (NaOH) in water, and cool it to 0°C.

-

Reaction : Slowly add the cold potassium permanganate solution to the stirred alkene solution. The purple color of the permanganate will disappear as a brown precipitate of manganese dioxide (MnO₂) forms. Maintain the temperature at or below 5°C.

-

Reaction Completion : After the addition is complete, continue stirring the reaction for an additional 1-2 hours at 0°C.

-

Workup : Quench the reaction by adding a solid reducing agent such as sodium bisulfite until the brown precipitate dissolves.

-

Extraction and Purification : Extract the aqueous layer multiple times with dichloromethane (B109758) or ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Separation of Stereoisomers

Chiral gas chromatography (GC) is a powerful technique for the separation and analysis of the stereoisomers of this compound. The use of a chiral stationary phase allows for the differential interaction with each enantiomer, leading to different retention times.

Protocol: Chiral Gas Chromatography

-

Column Selection : A capillary column with a chiral stationary phase, such as a derivatized cyclodextrin (B1172386) (e.g., Rt-βDEXsm), is recommended.

-

GC Parameters :

-

Oven Temperature Program : Start at 40°C (hold for 1 min), then ramp to 230°C at a rate of 2°C/min (hold for 3 min).

-

Carrier Gas : Hydrogen, with a linear velocity of approximately 80 cm/sec set at 40°C.

-

Detector : Flame Ionization Detector (FID) set at 220°C.

-

-

Sample Preparation : Prepare a dilute solution of the this compound isomer mixture in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Injection : Inject a small volume (e.g., 1 µL) of the sample into the GC. The enantiomers will be separated based on their interaction with the chiral stationary phase, resulting in distinct peaks in the chromatogram.

Biological Activity: Pheromonal Properties

The stereoisomers of this compound exhibit significant and differential biological activity as insect pheromones, particularly for species in the Cerambycidae family (longhorn beetles).

(2R,3R)-2,3-Hexanediol and (2S,3R)-2,3-hexanediol have been identified as components of the male-produced sex pheromone of the Old House Borer, Hylotrupes bajulus, and the Welsh Oak Longhorn Beetle, Pyrrhidium sanguineum. Unmated females of H. bajulus are attracted to these specific diastereomeric diols. This highlights the crucial role of stereochemistry in chemical communication, as other stereoisomers may be less active or inactive.

In some species, specific isomers of this compound act as attractants for both sexes, functioning as aggregation pheromones. The specific blend and ratio of these stereoisomers are often critical for eliciting a behavioral response.

Applications and Future Outlook

The primary application of this compound stereoisomers is in the field of chemical ecology, particularly in the development of lures for insect monitoring and pest management strategies. The stereospecificity of their pheromonal activity makes them valuable tools for the targeted trapping of specific beetle species.

While the current body of research does not indicate significant applications of this compound stereoisomers in drug development, the principles of stereospecific synthesis and biological activity are of paramount importance in the pharmaceutical industry. The methodologies described for the synthesis and separation of these chiral diols are broadly applicable to the preparation of other chiral building blocks for medicinal chemistry. Further research may uncover other biological activities of these compounds or their derivatives.

Conclusion

The stereoisomers of this compound provide a compelling example of how stereochemistry governs the physical and biological properties of a molecule. The enantiomeric pair and the meso form can be synthesized through stereoselective methods, such as the Sharpless asymmetric dihydroxylation and syn-dihydroxylation, respectively. Their distinct roles as insect pheromones underscore the importance of chirality in biological recognition and signaling. This guide provides a foundational understanding and practical protocols for researchers working with these and other chiral molecules, with implications for organic synthesis, chemical ecology, and the broader field of stereochemistry.

References

- 1. (2r,3r)-2,3-Hexanediol | C6H14O2 | CID 10964469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2s,3s)-2,3-Hexanediol | C6H14O2 | CID 13330182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. Cas 617-30-1,Hexane-2,3-diol | lookchem [lookchem.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound | C6H14O2 | CID 519963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

An In-depth Technical Guide to the Stereoisomers of 2,3-Hexanediol: A Comparative Analysis of (2R,3R) and (2S,3S) Enantiomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the stereoisomeric properties of 2,3-hexanediol, with a specific focus on the (2R,3R) and (2S,3S) enantiomers. As chiral molecules, the spatial arrangement of atoms in these enantiomers dictates their interaction with other chiral entities, leading to distinct biological activities. This is of particular importance in drug development, where stereochemistry can significantly impact efficacy and safety. This document summarizes the physicochemical properties, synthesis, and known biological relevance of these compounds, supported by detailed experimental protocols.

Physicochemical Properties

Below is a summary of the available quantitative data for this compound. It is important to note that some of this data is for the generic compound and may not be specific to a single enantiomer.

| Property | Value | Source |

| Molecular Formula | C₆H₁₄O₂ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 118.17 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Boiling Point | 205 °C (478.15 K) | --INVALID-LINK--, --INVALID-LINK-- |

| Melting Point | 60 °C | --INVALID-LINK-- |

| Density | 0.9900 g/cm³ (estimate) | --INVALID-LINK-- |

| Refractive Index | 1.4510 (estimate) | --INVALID-LINK-- |

| XLogP3-AA (Computed) | 0.6 | --INVALID-LINK--, --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 2 | --INVALID-LINK--, --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK--, --INVALID-LINK-- |

| Rotatable Bond Count | 3 | --INVALID-LINK--, --INVALID-LINK-- |

Biological Activity and Relevance

The primary documented biological role of (2R,3R)-2,3-hexanediol and its stereoisomers is as insect pheromones. Specifically, (2R,3R)-2,3-hexanediol has been identified as a female-produced sex pheromone for the cerambycid beetle Tragosoma depsarium.[1][2] In contrast, the (2S,3R)-enantiomer is suggested to be a pheromone component for related species.[1][2] This stereospecificity highlights the importance of chirality in biological recognition and signaling.

While direct pharmacological studies on (2R,3R)- and (2S,3S)-2,3-hexanediol in the context of drug development are not prominent in the literature, other simple diols have been investigated for their biological effects. For instance, 1,2-hexanediol (B41856) has demonstrated antimicrobial properties and has been studied for its cytotoxic effects.[3][4][5] Furthermore, some stereoisomers of 2,3-butanediol (B46004) have shown higher antibacterial activity than others.[6] These findings suggest that the this compound enantiomers could be explored for similar activities, although specific data is currently lacking.

Experimental Protocols

Enantioselective Synthesis of (2R,3R)- and (2S,3S)-2,3-Hexanediol

A method for the synthesis of all four stereoisomers of this compound has been described by Lacey et al. (2008).[1] The following is a generalized protocol based on their approach for obtaining the (2R,3R) and (2S,3S) enantiomers.

1. Preparation of Chiral Precursors:

-

The synthesis starts from enantiomerically pure precursors. For (2R,3R)-2,3-hexanediol, (R)-2-[(tetrahydro-2H-pyran-2-yl)oxy]-3-hexanone is used. For the (2S,3S) enantiomer, the corresponding (S)-ketone is the starting material.

2. Stereoselective Reduction:

-

The chiral ketone is reduced using sodium borohydride (B1222165) (NaBH₄). This reduction is diastereoselective, leading to a mixture of two diastereomeric diols.

3. Deprotection:

-

The resulting diastereomeric mixture is subjected to acid-catalyzed hydrolysis to remove the tetrahydropyranyl (THP) protecting group.

4. Chromatographic Separation:

-

The final step involves the separation of the diastereomeric diols by chromatography to yield the pure (2R,3R) and (2S,3R) or (2S,3S) and (2R,3S) stereoisomers.

Chiral Gas Chromatography for Enantiomeric Separation

The separation and analysis of the enantiomers of this compound can be achieved using chiral gas chromatography (GC). The following is a general protocol that can be adapted for this purpose.[7][8]

1. Instrumentation:

-

Gas chromatograph equipped with a flame ionization detector (FID).

-

Chiral capillary column (e.g., Agilent CP-Cyclodextrin-β-2,3,6-M-19 or CP-Chirasil-DEX CB).

2. GC Conditions:

-

Column: Agilent CP-Cyclodextrin-β-2,3,6-M-19, 0.25 mm x 25 m, 0.25 µm film thickness.

-

Oven Temperature Program: 80 °C for 5 min, then ramp at 2 °C/min to 150 °C.

-

Carrier Gas: Hydrogen at a constant pressure (e.g., 70 kPa).

-

Injector: Split mode, with a split ratio of, for example, 100:1, at a temperature of 250 °C.

-

Detector: FID at 275 °C.

3. Sample Preparation:

-

Prepare a dilute solution of the this compound stereoisomeric mixture (e.g., 0.01% in methanol).

4. Analysis:

-

Inject a small volume (e.g., 1 µL) of the sample into the GC.

-

The different enantiomers will have different retention times on the chiral column, allowing for their separation and quantification.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectroscopy are used to confirm the overall structure of the this compound molecule. While the NMR spectra of enantiomers in an achiral solvent are identical, NMR can be used to distinguish between diastereomers. To differentiate between enantiomers using NMR, a chiral solvating agent or derivatizing agent can be employed to induce chemical shift differences.[9]

Mass Spectrometry (MS):

-

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of this compound is available in the NIST database and can be used for confirmation of the compound's identity.[10][11]

Logical Relationship of Properties and Applications

The distinct stereochemistry of (2R,3R)- and (2S,3S)-2,3-hexanediol is the core determinant of their specific biological functions. This relationship underscores the importance of enantioselective synthesis and analysis in both chemical ecology and drug development.

Conclusion

This technical guide has summarized the key properties, synthesis, and known biological roles of (2R,3R)- and (2S,3S)-2,3-hexanediol. While their most well-documented function is as highly specific insect pheromones, the potential for other biological activities, by analogy to other short-chain diols, warrants further investigation. The provided experimental protocols for enantioselective synthesis and chiral separation are fundamental for any research or development involving these specific stereoisomers. Future work should focus on obtaining experimental data for the pure enantiomers, particularly their specific optical rotation, and exploring their potential pharmacological activities to assess their relevance in drug development.

References

- 1. 2,3-Hexanediols as Sex Attractants and a Female-produced Sex Pheromone for Cerambycid Beetles in the Prionine Genus Tragosoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,3-Hexanediols as sex attractants and a female-produced sex pheromone for cerambycid beetles in the prionine genus Tragosoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Food-grade antimicrobials potentiate the antibacterial activity of 1,2-hexanediol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assessment of the potential risk of 1,2-hexanediol using phytotoxicity and cytotoxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. KR20160046638A - Antibacterial Composition containing meso-2,3-butanediol - Google Patents [patents.google.com]

- 7. agilent.com [agilent.com]

- 8. agilent.com [agilent.com]

- 9. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 10. (SS)- or (RR)-2,3-hexanediol [webbook.nist.gov]

- 11. This compound | C6H14O2 | CID 519963 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Physical Properties of 2,3-Hexanediol: Temperature-Dependent Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Hexanediol (CAS: 617-30-1), a vicinal diol, is a molecule of interest in various chemical and pharmaceutical applications due to its unique structural features, including two adjacent hydroxyl groups. These functional groups contribute to its physical properties, such as viscosity, density, and refractive index, which are critical parameters in process design, formulation development, and quality control. Understanding the influence of temperature on these properties is paramount for optimizing experimental conditions and ensuring the reproducibility of results. This technical guide provides a comprehensive overview of the known physical properties of this compound, with a focus on their temperature dependence. While experimental data for this compound across a wide range of temperatures is limited in the public domain, this guide compiles available data, discusses expected trends based on the behavior of similar diols, and details the standard experimental protocols for measuring these properties.

Core Physical Properties of this compound

The physical characteristics of this compound are dictated by its molecular structure, which allows for intermolecular hydrogen bonding, leading to a higher boiling point and viscosity compared to non-hydroxylated alkanes of similar molecular weight.

General Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₄O₂ | [1] |

| Molecular Weight | 118.17 g/mol | [1] |

| Melting Point | 60 °C | |

| Boiling Point | ~205 - 221.7 °C (rough estimate) | , |

Temperature-Dependent Physical Properties

Table 1: Density and Refractive Index of this compound (Single-Point Data)

| Property | Value | Temperature (°C) | Conditions |

| Density | 0.9900 g/cm³ | Not Specified | Standard |

| Refractive Index | 1.4510 | Not Specified | Standard |

General Trend with Temperature: For most liquids, including diols, density and refractive index decrease with increasing temperature. This is due to the expansion of the liquid, which reduces the number of molecules per unit volume.

Table 2: Dynamic Viscosity of (SS)- or (RR)-2,3-Hexanediol as a Function of Temperature

| Temperature (K) | Dynamic Viscosity (Pa·s) |

| 249.02 | 0.6867154 |

| 294.21 | 0.0457867 |

| 339.40 | 0.0062787 |

| 384.59 | 0.0013734 |

| 429.78 | 0.0004135 |

| 474.97 | 0.0001565 |

| 520.16 | 0.0000701 |

General Trend with Temperature: The viscosity of liquids, including this compound, decreases significantly with increasing temperature. This is because the increased thermal energy overcomes the intermolecular forces, allowing molecules to move more freely.

Table 3: Ideal Gas Heat Capacity (Cp,gas) of (SS)- or (RR)-2,3-Hexanediol as a Function of Temperature

| Temperature (K) | Ideal Gas Heat Capacity (J/mol·K) |

| 520.16 | 255.68 |

| 547.34 | 264.55 |

| 574.51 | 273.06 |

| 601.69 | 281.23 |

| 628.86 | 289.05 |

| 656.04 | 296.56 |

| 683.21 | 303.74 |

General Trend with Temperature: The ideal gas heat capacity of a molecule generally increases with temperature as more vibrational modes become active.

Experimental Protocols

Accurate measurement of physical properties as a function of temperature requires precise and well-controlled experimental methods. Below are detailed protocols for the determination of density, viscosity, and refractive index.

Density Measurement

The density of a liquid can be determined using several methods, with the choice depending on the required accuracy and the sample's properties.

-

Pycnometry:

-

Principle: This gravimetric method involves determining the mass of a precisely known volume of the liquid.

-

Apparatus: A pycnometer (a glass flask with a precisely calibrated volume), a high-precision analytical balance, and a temperature-controlled bath.

-

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed.

-

It is then filled with the liquid (this compound), ensuring no air bubbles are trapped.

-

The filled pycnometer is placed in a thermostatic bath until it reaches the desired temperature.

-

The volume is adjusted precisely to the calibration mark.

-

The pycnometer is removed from the bath, carefully dried on the outside, and weighed again.

-

The density is calculated by dividing the mass of the liquid by the calibrated volume of the pycnometer at that temperature.

-

The procedure is repeated at different temperatures.

-

-

-

Vibrating Tube Densitometry:

-

Principle: A U-shaped tube containing the sample is electromagnetically excited to vibrate at its natural frequency. This frequency is dependent on the total mass of the tube and its contents, and thus on the density of the liquid.

-

Apparatus: A digital vibrating tube densitometer with built-in temperature control.

-

Procedure:

-

The instrument is calibrated using two standards of known density (e.g., dry air and deionized water).

-

The sample of this compound is injected into the measurement cell, ensuring it is free of bubbles.

-

The desired temperature is set, and the instrument is allowed to stabilize.

-

The oscillation period is measured by the instrument and converted to a density value based on the calibration.

-

Measurements are repeated at various temperatures.

-

-

Viscosity Measurement

The viscosity of a liquid can be determined using various types of viscometers.

-

Capillary Viscometry:

-

Principle: This method is based on measuring the time required for a fixed volume of liquid to flow through a capillary of known dimensions under a known pressure head.

-

Apparatus: A glass capillary viscometer (e.g., Ostwald or Ubbelohde type), a temperature-controlled bath, and a stopwatch.

-

Procedure:

-

The viscometer is cleaned and dried thoroughly.

-

A known volume of this compound is introduced into the viscometer.

-

The viscometer is vertically mounted in a thermostatic bath at the desired temperature and allowed to equilibrate.

-

The liquid is drawn up by suction into the upper bulb.

-

The time taken for the liquid meniscus to pass between two calibrated marks is measured.

-

The kinematic viscosity is calculated using the viscometer constant and the measured flow time. The dynamic viscosity is then obtained by multiplying the kinematic viscosity by the density of the liquid at that temperature.

-

The process is repeated at different temperatures.

-

-

-

Rotational Viscometry:

-

Principle: This method measures the torque required to rotate a spindle immersed in the fluid at a constant angular velocity. The viscosity is proportional to this torque.

-

Apparatus: A rotational viscometer with various spindles and a temperature-controlled sample holder.

-

Procedure:

-

The appropriate spindle and speed are selected based on the expected viscosity of the sample.

-

A known volume of this compound is placed in the sample cup.

-

The sample is brought to the desired temperature.

-

The spindle is immersed in the liquid to the correct depth.

-

The motor is started, and the torque reading is allowed to stabilize.

-

The viscosity is read directly from the instrument's display or calculated from the torque reading.

-

Measurements are repeated at different temperatures and shear rates to check for Newtonian behavior.

-

-

Refractive Index Measurement

The refractive index is a fundamental optical property that is sensitive to temperature.

-

Abbe Refractometry:

-

Principle: This method is based on the measurement of the critical angle of total internal reflection.

-

Apparatus: An Abbe refractometer with a light source (typically a sodium D-line lamp), and a circulating water bath for temperature control.

-

Procedure:

-

The prisms of the refractometer are cleaned.

-

A few drops of this compound are placed on the surface of the measuring prism.

-

The prisms are closed and the temperature is allowed to stabilize by circulating water from the temperature-controlled bath.

-

The light source is switched on, and the telescope is adjusted until the boundary between the light and dark fields is sharp and coincides with the crosshairs.

-

The refractive index is read directly from the instrument's scale.

-

The measurement is repeated at different temperatures.

-

-

Logical Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the experimental determination of the physical properties of a liquid such as this compound.

References

An In-depth Technical Guide to the Solubility of 2,3-Hexanediol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,3-hexanediol in various organic solvents. A thorough understanding of its solubility is critical for a wide range of applications, including chemical synthesis, formulation development, and materials science. This document compiles available solubility data, outlines a detailed experimental protocol for its determination, and presents a visual workflow to guide researchers in their laboratory practices.

Core Concepts: Structure and Solubility Prediction

This compound (CAS: 617-30-1) is a vicinal diol with the chemical formula C₆H₁₄O₂. Its molecular structure, featuring a six-carbon backbone with two adjacent hydroxyl (-OH) groups, imparts an amphiphilic character. The hydroxyl groups are capable of forming hydrogen bonds, favoring solubility in polar solvents, while the hexyl chain contributes to its affinity for nonpolar organic solvents. The interplay of these structural features governs its solubility profile across a spectrum of solvents. Generally, this compound is recognized for its high solubility in many organic solvents.[1]

Data Presentation: Solubility of this compound and its Isomers

Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, to provide a valuable resource for researchers, the following tables summarize the available qualitative information for this compound and quantitative and qualitative data for its isomers, 3,4-hexanediol, 1,6-hexanediol, and 2,5-hexanediol. This comparative data offers insights into the expected solubility behavior of C6 diols.

Table 1: Qualitative Solubility of this compound

| Solvent | Solvent Type | Qualitative Solubility | Primary Interaction Mechanism |

| Polar Organic Solvents | Polar | High[1] | Hydrogen Bonding, Dipole-Dipole |

| Nonpolar Organic Solvents | Nonpolar | Moderate to Low | Van der Waals Forces |

Table 2: Solubility of Hexanediol Isomers in Various Solvents

| Isomer | Solvent | Solvent Type | Quantitative Solubility | Qualitative Solubility |

| 3,4-Hexanediol | Water | Polar Protic | 30.24 g/L at 25°C[2] | Moderate[2] |

| Ethanol | Polar Protic | Data not available | High[2] | |

| Acetone | Polar Aprotic | Data not available | Enhanced[2] | |

| Ethyl Acetate | Polar Aprotic | Data not available | Moderate[2] | |

| Chloroform | Polar Aprotic | Data not available | Moderate[2] | |

| Hexane | Nonpolar | Data not available | Low[2] | |

| 1,6-Hexanediol | Water | Polar Protic | 500 g/L[2] | Soluble[2] |

| Ethanol | Polar Protic | Data not available | Soluble[2] | |

| Acetone | Polar Aprotic | Data not available | Soluble[2] | |

| Diethyl Ether | Polar Aprotic | Data not available | Slightly Soluble[2] | |

| Benzene | Nonpolar | Data not available | Insoluble[2] | |

| 2,5-Hexanediol | Water | Polar Protic | Data not available | Freely Soluble[2][3] |

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent of interest. This protocol is based on the widely accepted shake-flask method.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Scintillation vials or flasks with tight-fitting caps

-

Constant temperature shaker bath or incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector.

2. Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to several vials. The presence of undissolved solid at equilibrium is crucial.

-

Accurately add a known volume of the organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration to ensure equilibrium is reached (typically 24-72 hours). It is recommended to take samples at various time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of this compound in the solution has reached a plateau.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, cease agitation and allow the vials to rest at the set temperature for a sufficient time to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analysis:

-

Analyze the concentration of this compound in the diluted samples using a validated HPLC or GC method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Determine the concentration of the saturated solution by comparing the analytical response of the sample to the calibration curve, accounting for the dilution factor.

-

-

Data Reporting:

-

Report the solubility in standard units such as grams per 100 mL (g/100mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L) at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for determining the solubility of this compound.

References

2,3-Hexanediol CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Hexanediol, a chiral vicinal diol with emerging applications in various scientific fields. This document details its chemical and physical properties, provides insights into its synthesis and analytical characterization, and explores its biological significance. The information is curated to support researchers, scientists, and professionals in drug development in their understanding and utilization of this compound. All quantitative data is presented in structured tables for clarity, and detailed experimental methodologies are provided. Visual diagrams generated using Graphviz are included to illustrate key processes and relationships.

Chemical and Physical Properties

This compound, a colorless liquid, is a simple six-carbon diol with two hydroxyl groups on adjacent carbons. Its chemical structure and properties make it a versatile building block in organic synthesis.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 617-30-1 | [1] |

| Molecular Formula | C₆H₁₄O₂ | [1] |

| Molecular Weight | 118.17 g/mol | [2] |

| Appearance | Oily, colorless liquid | |

| Boiling Point | 478.15 K (205 °C) | [1] |

| Solubility | Soluble in alcohol, acetone, ether, petroleum ether; Insoluble in water.[3] | |

| Density | 0.958 g/cm³ | [3] |

Synthesis of this compound Stereoisomers

The synthesis of specific stereoisomers of this compound is of significant interest, particularly as (2R,3R)-2,3-Hexanediol and (2S,3R)-2,3-Hexanediol have been identified as male sex pheromones in certain species of longhorn beetles.[4] The following provides a generalized experimental protocol for the stereoselective synthesis of these diols, based on methodologies described in the literature.[4]

Experimental Protocol: Asymmetric Synthesis

Objective: To synthesize enantiomerically enriched (2R,3R)- and (2S,3R)-2,3-Hexanediol.

Materials:

-

(S)- or (R)-2-hydroxybutanoic acid

-

Protecting group reagents (e.g., tert-butyldimethylsilyl chloride)

-

Reducing agents (e.g., Lithium aluminum hydride)

-

Grignard reagents (e.g., Methylmagnesium bromide)

-

Oxidizing agents (e.g., Dess-Martin periodinane)

-

Deprotection reagents (e.g., Tetrabutylammonium fluoride)

-

Anhydrous solvents (e.g., THF, DCM)

-

Standard laboratory glassware and purification apparatus (e.g., chromatography columns)

Procedure:

-

Protection of the starting material: The chiral starting material, either (S)- or (R)-2-hydroxybutanoic acid, is protected at the hydroxyl and carboxyl groups.

-

Reduction: The protected carboxylic acid is reduced to a primary alcohol using a suitable reducing agent.

-

Chain extension: The carbon chain is extended by converting the primary alcohol to a leaving group and reacting it with an appropriate nucleophile.

-

Deprotection and oxidation: The protecting group on the secondary alcohol is removed, followed by oxidation to a ketone.

-

Diastereoselective addition: A methyl group is added to the ketone using a Grignard reagent, leading to the formation of a tertiary alcohol with a specific stereochemistry.

-

Final deprotection: All remaining protecting groups are removed to yield the desired this compound stereoisomer.

-

Purification: The final product is purified using column chromatography.

Caption: Workflow for the asymmetric synthesis of this compound stereoisomers.

Analytical Characterization

Accurate identification and quantification of this compound are crucial for research and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose.

Experimental Protocol: GC-MS Analysis

Objective: To identify and quantify this compound in a sample.

Materials:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Capillary column suitable for polar analytes (e.g., DB-WAX)

-

High-purity helium gas

-

Sample of this compound

-

Volatile solvent (e.g., dichloromethane (B109758) or methanol)

-

Internal standard (e.g., 1,3-butanediol)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile solvent. Add a known concentration of an internal standard.

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

-

Chromatographic Separation: The components of the sample are separated on the capillary column based on their volatility and interaction with the stationary phase. A typical temperature program would start at a low temperature, hold for a short period, and then ramp up to a higher temperature to elute all components.

-

Mass Spectrometry Detection: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is detected.

-

Data Analysis: The retention time of the this compound peak is used for identification by comparison with a standard. The peak area, relative to the internal standard, is used for quantification. The mass spectrum provides structural confirmation.

Experimental Protocol: NMR Spectroscopy

Objective: To confirm the structure of this compound.

Materials:

-

Nuclear Magnetic Resonance (NMR) Spectrometer

-

NMR tubes

-

Deuterated solvent (e.g., CDCl₃, D₂O)

-

Sample of this compound

Procedure:

-

Sample Preparation: Dissolve a small amount of the purified this compound in a deuterated solvent in an NMR tube.

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum. The chemical shifts, splitting patterns (multiplicity), and integration of the signals will provide information about the number and connectivity of the hydrogen atoms in the molecule.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. The chemical shifts of the signals will indicate the different carbon environments in the molecule.

-

2D NMR Spectroscopy (optional): Techniques such as COSY and HSQC can be used to further elucidate the connectivity between protons and carbons, confirming the structure.

References

Spectroscopic data for 2,3-Hexanediol (NMR, IR, Mass Spec)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-Hexanediol (CAS No: 617-30-1), a vicinal diol with applications in various chemical syntheses and as a potential building block in drug development. This document presents key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering valuable insights for compound identification, characterization, and quality control.

Molecular Structure and Properties

This compound is a chiral molecule with the chemical formula C₆H₁₄O₂ and a molecular weight of 118.17 g/mol .[1][2] Its structure consists of a six-carbon chain with hydroxyl groups on the second and third carbon atoms.

Diagram 1: Molecular Structure of this compound

A 2D representation of the this compound molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Below are the summarized ¹H and ¹³C NMR data for this compound.

¹H NMR Data

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| ~3.4 - 3.6 | m | - | H-2, H-3 |

| ~1.3 - 1.6 | m | - | H-4, H-5 |

| ~1.1 - 1.2 | d | ~6-7 | C(1)H₃ |

| ~0.9 | t | ~7 | C(6)H₃ |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and stereoisomer.

¹³C NMR Data

Table 2: ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Assignment |

| ~74 - 76 | C-2, C-3 |

| ~30 - 35 | C-4 |

| ~15 - 20 | C-5 |

| ~10 - 15 | C-1, C-6 |

Note: Chemical shifts are approximate and can vary based on experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by the presence of hydroxyl (O-H) and alkyl (C-H) groups.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3600 - 3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| ~2960 - 2870 | Strong | C-H stretch (alkane) |

| ~1465 | Medium | C-H bend (alkane) |

| ~1100 - 1000 | Strong | C-O stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. Electron ionization (EI) is a common technique for the analysis of small molecules like this compound.

Table 4: Key Fragments in the Electron Ionization Mass Spectrum of this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 118 | Low | [M]⁺ (Molecular Ion) |

| 100 | Moderate | [M - H₂O]⁺ |

| 85 | Moderate | [M - H₂O - CH₃]⁺ |

| 73 | High | [C₄H₉O]⁺ |

| 45 | High | [C₂H₅O]⁺ |

Note: The molecular ion peak for alcohols is often weak or absent in EI-MS. The fragmentation pattern can be complex and may vary with the instrument and conditions.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a liquid diol like this compound.

NMR Spectroscopy

A sample of this compound (typically 5-20 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or acetone-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (0 ppm). The spectrum is acquired on a spectrometer operating at a frequency of, for example, 400 or 500 MHz for ¹H NMR. For ¹³C NMR, a proton-decoupled spectrum is typically acquired.

Infrared Spectroscopy

For a liquid sample like this compound, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[3] The plates are then mounted in the spectrometer, and the spectrum is recorded over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry

For GC-MS analysis, a dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is injected into a gas chromatograph. The compound is separated from the solvent and other components on a capillary column (e.g., a nonpolar or mid-polar column) and then introduced into the mass spectrometer. In the electron ionization source, the molecules are bombarded with electrons (typically at 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a chemical compound like this compound.

Diagram 2: Spectroscopic Analysis Workflow

A conceptual workflow for the spectroscopic analysis of this compound.

References

A Technical Guide to 2,3-Hexanediol: Commercial Availability, Scientific Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2,3-Hexanediol, a vicinal diol with growing interest in various scientific and industrial sectors. This document details its commercial availability from various suppliers, summarizes its key physicochemical properties, and explores its potential applications in research and drug development. Furthermore, this guide offers detailed experimental protocols for its synthesis, analysis, and potential biological investigation, alongside visualizations of relevant chemical and biological pathways.

Commercial Availability and Suppliers

This compound is commercially available from a range of chemical suppliers, catering to both research and bulk quantity requirements. The compound is available as a racemic mixture and as specific stereoisomers, which are crucial for stereospecific synthesis and biological studies.

Table 1: Commercial Suppliers of this compound and its Stereoisomers

| Supplier | Product Name(s) | CAS Number(s) | Notes |

| Sigma-Aldrich (Merck) | This compound | 617-30-1 | Availability of various isomers and grades may vary. |

| LookChem | Hexane-2,3-diol | 617-30-1 | Lists multiple suppliers and provides some physical property data.[1] |

| ChemicalBook | Hexane-2,3-diol | 617-30-1 | Provides a list of suppliers and basic chemical properties.[2] |

| ABI Chem | This compound, (2R,3R)- | 159407-05-3 | Specializes in providing specific stereoisomers for research purposes.[3] |

| Sinfoo Biotech | This compound | 617-30-1 | A supplier of fine chemicals for the biotechnology sector.[4] |

| Aikon International Limited | Hexane-2,3-diol | 617-30-1 | Listed as a supplier on ChemicalBook.[2] |

| Changzhou Extraordinary Pharmatech Co., LTD. | Hexane-2,3-diol | 617-30-1 | Listed as a supplier on ChemicalBook.[2] |

Physicochemical and Toxicological Data

A thorough understanding of the physicochemical and toxicological properties of this compound is essential for its safe handling and application in experimental settings.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₄O₂ | LookChem[1], Sinfoo Biotech[4] |

| Molecular Weight | 118.17 g/mol | LookChem[1], Sinfoo Biotech[4] |

| CAS Number | 617-30-1 | LookChem[1], Sinfoo Biotech[4] |

| Appearance | Colorless, viscous liquid | LookChem[1] |

| Boiling Point | ~221.7 °C (rough estimate) | LookChem[1] |

| Melting Point | 60 °C | LookChem[1] |

| Density | 0.9900 g/cm³ | LookChem[1] |

| Refractive Index | 1.4510 | LookChem[1] |

| Solubility | Soluble in alcohol, acetone, ether, petroleum ether; Insoluble in water. | Synergy Semiochemicals Corporation SDS[5] |

Table 3: Toxicological Information for this compound

| Hazard | Description | Source |

| Flammability | Flammable liquid and vapor. | Synergy Semiochemicals Corporation SDS[5] |

| Skin Irritation | Causes skin irritation. | Synergy Semiochemicals Corporation SDS[5] |

| Eye Irritation | Causes serious eye irritation. | Synergy Semiochemicals Corporation SDS[5] |

| Respiratory Irritation | May cause respiratory irritation. | Synergy Semiochemicals Corporation SDS[5] |

Potential Applications in Research and Drug Development

While direct research on the biological activities of this compound is still emerging, the broader class of short-chain diols has shown significant potential in various applications.[6] Vicinal diols, in particular, are recognized for their roles in inflammation and cellular signaling.[7]

Potential applications for this compound include:

-

Chiral Building Block: The stereoisomers of this compound can serve as valuable chiral building blocks in the asymmetric synthesis of complex molecules, including pharmaceuticals.

-

Solvent and Formulation Excipient: Its properties as a solvent for a range of organic compounds make it a candidate for use in drug formulations, potentially enhancing solubility and skin penetration of active pharmaceutical ingredients (APIs).[8][9]

-

Probe for Studying Biological Pathways: As a simple vicinal diol, this compound could be used as a tool to investigate the biological activities and mechanisms of action of more complex, naturally occurring vicinal diols, such as regulatory lipid vicinal diols that are known to counteract the effects of epoxy fatty acids and play a role in inflammation.[7][10]

-

Precursor for Bio-based Polymers: Short-chain diols are used as monomers in the synthesis of polymers.[6] this compound could potentially be used in the development of novel bio-based coatings and materials.[11]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Asymmetric Synthesis of (2R,3R)-2,3-Hexanediol via Sharpless Asymmetric Dihydroxylation

This protocol describes a general method for the asymmetric dihydroxylation of an alkene to produce a chiral vicinal diol, adapted for the synthesis of (2R,3R)-2,3-Hexanediol from 1-hexene (B165129).

Materials:

-

1-Hexene

-

AD-mix-β

-

Water

-

Sodium sulfite (B76179)

-

Ethyl acetate (B1210297)

-

1 M Sulfuric acid

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve AD-mix-β (1.4 g per 1 mmol of alkene) in a 1:1 mixture of tert-butanol and water (5 mL each per 1 g of AD-mix-β).

-

Cool the mixture to 0 °C in an ice bath with vigorous stirring.

-

To the cooled mixture, add 1-hexene (1 mmol).

-

Stir the reaction mixture at 0 °C for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding solid sodium sulfite (1.5 g per 1 g of AD-mix-β) and stir for 1 hour at room temperature.

-

Add ethyl acetate to the mixture and transfer to a separatory funnel.

-

Separate the layers and wash the organic layer sequentially with 1 M sulfuric acid, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude (2R,3R)-2,3-Hexanediol.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Analysis of this compound by ¹H NMR Spectroscopy

This protocol outlines the procedure for acquiring and analyzing a ¹H NMR spectrum of this compound to confirm its structure.

Materials:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃)

-

NMR tube

-

Pipettes

-

NMR spectrometer

Procedure:

-

Dissolve approximately 5-10 mg of the this compound sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

-

Transfer the solution to an NMR tube using a pipette.

-

Place the NMR tube in the NMR spectrometer.

-

Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

-

Process the spectrum (Fourier transform, phase correction, and baseline correction).

-

Integrate the signals and assign the peaks to the corresponding protons in the this compound structure. The expected signals would include multiplets for the CH and CH₂ groups and a singlet for the hydroxyl protons (which may be broad and its chemical shift can vary).

In Vitro Assessment of Anti-Inflammatory Activity

This hypothetical protocol is designed to investigate the potential anti-inflammatory effects of this compound by measuring its impact on cytokine production in lipopolysaccharide (LPS)-stimulated macrophages. This is based on the known pro-inflammatory role of some lipid vicinal diols.[7]

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound (racemic mixture and individual stereoisomers)

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate-buffered saline (PBS)

-

96-well cell culture plates

-

ELISA kits for TNF-α and IL-6

-

Cell counting kit (e.g., MTT or WST-1)

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in supplemented DMEM at 37 °C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Treatment:

-

Prepare stock solutions of this compound (and its isomers) in a suitable solvent (e.g., DMSO) and then dilute to final concentrations in cell culture medium. Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%).

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours. Include appropriate controls: untreated cells, cells treated with vehicle only, cells treated with LPS and vehicle, and cells treated with a known anti-inflammatory agent.

-

-

Cytokine Measurement: After the incubation period, collect the cell culture supernatants. Measure the concentrations of TNF-α and IL-6 in the supernatants using commercial ELISA kits according to the manufacturer's instructions.

-

Cell Viability Assay: After collecting the supernatants, assess the viability of the remaining cells using an MTT or WST-1 assay to ensure that the observed effects on cytokine production are not due to cytotoxicity of this compound.

-

Data Analysis: Normalize the cytokine levels to the cell viability data. Analyze the data using appropriate statistical methods to determine the effect of this compound on LPS-induced cytokine production.

Visualizations of Chemical and Biological Pathways

Synthesis of this compound Stereoisomers

The following diagram illustrates the general workflow for the asymmetric synthesis and subsequent analysis of this compound stereoisomers.

References

- 1. Cas 617-30-1,Hexane-2,3-diol | lookchem [lookchem.com]

- 2. Hexane-2,3-diol | 617-30-1 [chemicalbook.com]

- 3. This compound, (2R,3R)-;159407-05-3 [abichem.com]

- 4. This compound,(CAS# 617-30-1)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 5. semiochemical.com [semiochemical.com]

- 6. Microbial production of short chain diols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulatory lipid vicinal diols counteract the biological activity of epoxy fatty acids and can act as biomarkers and mechanisms for disease progression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. Impact of Alkanediols on Stratum Corneum Lipids and Triamcinolone Acetonide Skin Penetration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulatory lipid vicinal diols counteract the biological activity of epoxy fatty acids and can act as biomarkers and mechanisms for disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The Pivotal Role of Vicinal Diols in Modern Research: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Vicinal diols, organic compounds characterized by hydroxyl groups on adjacent carbon atoms, are fundamental structural motifs with profound implications across a spectrum of scientific disciplines. Their unique stereochemical properties and versatile reactivity render them indispensable in drug discovery, asymmetric synthesis, and materials science. This technical guide provides an in-depth exploration of the core research applications of vicinal diols, detailing their synthesis, their role as chiral building blocks and auxiliaries, and their impact on the development of novel therapeutics and advanced materials. We present a comprehensive overview supported by quantitative data, detailed experimental protocols, and logical workflow diagrams to facilitate further research and application.

Introduction: The Strategic Importance of Vicinal Diols

A vicinal diol, or glycol, is defined by the presence of two hydroxyl (-OH) groups on adjacent carbon atoms.[1][2] This seemingly simple structural feature imparts a unique combination of polarity, hydrogen bonding capability, and reactivity that is leveraged in numerous biological and synthetic contexts. In nature, the vicinal diol motif is prevalent in carbohydrates, steroids, and various secondary metabolites, where it often plays a critical role in molecular recognition and biological activity.[3] In synthetic chemistry, the controlled introduction of vicinal diols, particularly with specific stereochemistry, is a cornerstone of modern organic synthesis, enabling the construction of complex, bioactive molecules.[4][5]

The significance of vicinal diols in research can be broadly categorized into three key areas:

-

Drug Discovery and Medicinal Chemistry: The vicinal diol moiety is a common pharmacophore in a wide range of therapeutic agents.[3][5] Its ability to form hydrogen bonds allows for critical interactions with biological targets such as enzymes and receptors. Furthermore, vicinal diols serve as key intermediates in the synthesis of numerous pharmaceuticals.[4][6]

-

Asymmetric Synthesis: Chiral vicinal diols are invaluable as both chiral building blocks and chiral auxiliaries.[4][7] Their stereochemically defined arrangement provides a powerful tool for controlling the three-dimensional structure of molecules, a critical aspect in the development of enantiomerically pure drugs.[8][9]

-

Materials Science: The hydrogen bonding capabilities of vicinal diols are exploited in polymer chemistry to create materials with unique properties, such as self-healing and enhanced toughness.[10][11]

This guide will delve into the core applications of vicinal diols, providing researchers with the foundational knowledge and practical methodologies to leverage these versatile compounds in their work.

Synthesis of Vicinal Diols: Key Methodologies

The stereoselective synthesis of vicinal diols is a well-established yet continually evolving field of organic chemistry. The choice of synthetic route is often dictated by the desired stereochemistry (syn- or anti-), the substrate, and the required enantiomeric purity. Two of the most powerful and widely utilized methods are the Sharpless Asymmetric Dihydroxylation and the Pinacol Coupling Reaction.

Sharpless Asymmetric Dihydroxylation

The Sharpless Asymmetric Dihydroxylation (SAD) is a Nobel Prize-winning reaction that provides a reliable method for the enantioselective synthesis of vicinal diols from alkenes.[8][12] The reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral quinine-based ligand to direct the stereochemical outcome of the dihydroxylation.[13][14] A stoichiometric co-oxidant, such as potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) or N-methylmorpholine N-oxide (NMO), is used to regenerate the osmium catalyst, minimizing the need for the highly toxic and expensive osmium tetroxide.[12][15]

The choice of the chiral ligand, typically (DHQ)₂-PHAL or (DHQD)₂-PHAL, determines which face of the alkene is hydroxylated, leading to the formation of the desired enantiomer of the diol.[12][13] Commercially available reagent mixtures, known as AD-mix-α (containing (DHQ)₂-PHAL) and AD-mix-β (containing (DHQD)₂-PHAL), simplify the experimental procedure.[13][14]

Table 1: Representative Examples of Sharpless Asymmetric Dihydroxylation

| Alkene Substrate | AD-mix | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| trans-Stilbene | AD-mix-β | (R,R)-1,2-Diphenyl-1,2-ethanediol | >95 | >99 | [12] |

| 1-Decene | AD-mix-β | (R)-1,2-Decanediol | 97 | 97 | [12] |

| α,β-Unsaturated Ester | AD-mix-β | Corresponding Diol | 89.9 | 98 | [13] |

Pinacol Coupling Reaction

The Pinacol Coupling Reaction is a powerful method for the formation of vicinal diols through the reductive coupling of two carbonyl compounds (aldehydes or ketones).[16][17] This carbon-carbon bond-forming reaction proceeds via a free radical mechanism, typically initiated by an electron donor such as magnesium or samarium(II) iodide.[16][18] The reaction is named after the product formed from the coupling of acetone: 2,3-dimethyl-2,3-butanediol, also known as pinacol.[16]

The Pinacol coupling is particularly useful for the synthesis of symmetrical vicinal diols.[16] Intramolecular versions of the reaction can be employed to construct cyclic diols.[18] While the traditional Pinacol coupling is not inherently asymmetric, modern variations have been developed that utilize chiral catalysts or auxiliaries to achieve enantioselectivity.[19]

Table 2: Examples of Pinacol Coupling Reactions

| Carbonyl Substrate | Reducing Agent | Product | Yield (%) | Reference |

| Acetone | Mg | 2,3-Dimethyl-2,3-butanediol (Pinacol) | - | [16] |

| Benzaldehyde | Zn-Cu | 1,2-Diphenyl-1,2-ethanediol | - | [17] |

| 1,3,5-Triphenylpentane-1,5-dione | InCl₃/Al | Cyclopentanediol derivative | 65 | [18] |

Applications in Drug Discovery and Development

Vicinal diols are a recurring structural motif in a vast number of biologically active molecules and approved drugs.[3][20] Their ability to engage in hydrogen bonding makes them effective pharmacophores for interacting with protein targets.

Vicinal Diols as Key Pharmacophores

The hydroxyl groups of a vicinal diol can act as both hydrogen bond donors and acceptors, enabling precise interactions within the binding pockets of enzymes and receptors. This is exemplified in the synthesis of the antihypertensive drug Nebivolol, where chiral vicinal diol intermediates are crucial for establishing the correct stereochemistry required for its potent β1-adrenergic receptor blocking activity.[6][20]

Vicinal Diols in Signaling Pathways

In biochemistry, vicinal diols are not merely static structural elements but are dynamic participants in critical metabolic and signaling cascades.[3] For instance, lipid vicinal diols, formed from the hydrolysis of epoxides, are now recognized as potent signaling molecules that can regulate inflammation and other physiological processes.[3]

Caption: Role of vicinal diols in lipid signaling.

Vicinal Diols in Asymmetric Synthesis

The true synthetic power of vicinal diols is realized in their application as tools to control stereochemistry in the synthesis of complex molecules.[4]

Chiral Building Blocks

Enantiomerically pure vicinal diols serve as versatile starting materials for the synthesis of a wide array of chiral molecules.[4][21] A prominent example is the use of (R)-1,2-butanediol in an efficient synthesis of the antiepileptic drug Levetiracetam.[4] Starting from a chiral pool diol provides a direct route to the desired (S)-enantiomer, circumventing the need for costly chiral resolution steps.

Chiral Auxiliaries

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[7] Chiral vicinal diols, such as 1,1'-binaphthyl-2,2'-diol (BINOL), are effective chiral auxiliaries in a variety of asymmetric transformations.[7] After the desired stereocenter has been established, the auxiliary can be removed and often recovered for reuse.

Caption: General workflow for using a chiral auxiliary.

Applications in Materials Science

The ability of vicinal diols to form multiple intermolecular hydrogen bonds makes them valuable functional groups in polymer science.[10] Incorporating vicinal diol moieties into polymer chains can introduce transient cross-links, leading to materials with enhanced toughness and self-healing properties.[10] The cooperative nature of these hydrogen bonds leads to a significant retardation of chain dynamics, influencing the macroscopic properties of the material.[10]

Experimental Protocols

General Protocol for Sharpless Asymmetric Dihydroxylation

Caution: Osmium tetroxide is highly toxic and volatile. Handle with extreme care in a well-ventilated fume hood.

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar, combine tert-butanol (B103910) (15 mL) and water (15 mL).[22]

-

Reagent Addition: Add the appropriate AD-mix (AD-mix-α or AD-mix-β, 4.2 g) to the solvent mixture. Stir vigorously at room temperature until two clear phases are observed. The lower aqueous phase should be bright yellow.[22]

-

Substrate Addition: Add the alkene (1 mmol) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature or 0 °C, monitoring the progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, add solid sodium sulfite (B76179) (Na₂SO₃) and stir for 1 hour.

-

Extraction: Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

-

Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel to afford the vicinal diol.

-

Analysis: Characterize the product by NMR, IR, and mass spectrometry. Determine the enantiomeric excess by chiral HPLC or by derivatization with a chiral resolving agent followed by NMR analysis.[23]

General Protocol for Intramolecular Pinacol Coupling

-

Reaction Setup: In a reaction vessel, place the 1,5-dicarbonyl compound (0.5 mmol), InCl₃ (0.5 mmol), Al powder (1.8 mmol), and NH₄Cl (0.5 g).[18]

-

Solvent Addition: Add a 1:1 mixture of H₂O:EtOH (4 mL).[18]

-

Reaction Conditions: Stir the mixture at 70 °C for 8 hours.[18]

-

Monitoring: Monitor the completion of the reaction by TLC.[18]

-

Workup: After cooling to room temperature, extract the mixture with diethyl ether (3 x 10 mL).[18]

-

Drying: Combine the organic layers and dry over anhydrous sodium sulfate.[18]

-

Purification: Concentrate the organic phase and purify the residue by column chromatography on silica gel to yield the cyclized vicinal diol.[18]

Conclusion and Future Outlook

Vicinal diols are firmly established as a versatile and powerful class of compounds in modern chemical and biological research.[3][4] Their prevalence in nature and their utility as synthetic intermediates underscore their fundamental importance. The continued development of novel and efficient synthetic methodologies, including enzymatic and photocatalytic approaches, will further expand the accessibility and application of chiral vicinal diols.[19][24] In drug discovery, a deeper understanding of the role of vicinal diols in biological signaling will undoubtedly open new avenues for therapeutic intervention.[25] For materials scientists, the unique properties imparted by vicinal diol functionalities will continue to inspire the design of next-generation smart materials. The multifaceted nature of vicinal diols ensures their continued prominence as a focal point of innovation across the scientific landscape.

References

- 1. Diol - Wikipedia [en.wikipedia.org]

- 2. Vicinal-diol Definition & Meaning | YourDictionary [yourdictionary.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. BJOC - Studies directed toward the exploitation of vicinal diols in the synthesis of (+)-nebivolol intermediates [beilstein-journals.org]

- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 8. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]